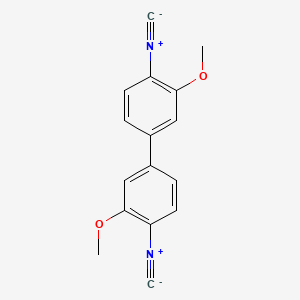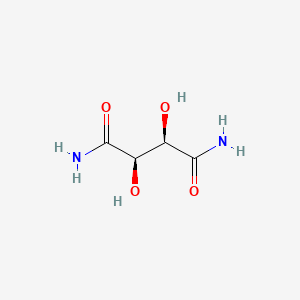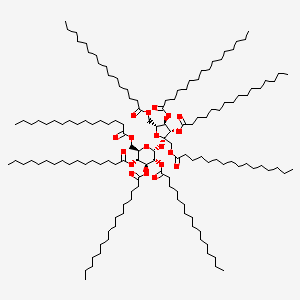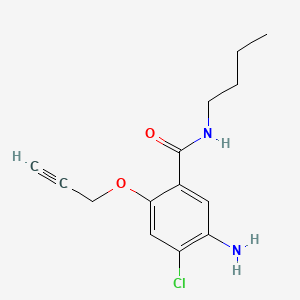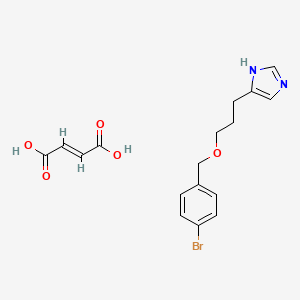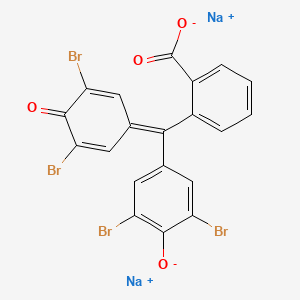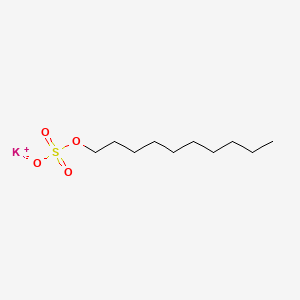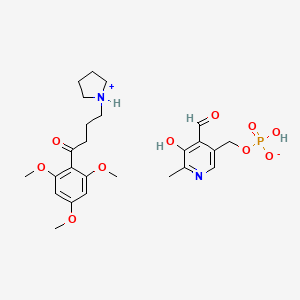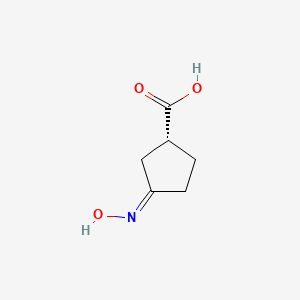
(1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid is a unique organic compound characterized by its cyclopentane ring structure with a hydroxyimino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the hydroxyimino group, followed by the introduction of the carboxylic acid group through oxidation reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The hydroxyimino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid include:
Cyclopentanone derivatives: Compounds with similar ring structures but different functional groups.
Hydroxyimino acids: Compounds with hydroxyimino and carboxylic acid groups but different ring systems.
Aminocaproic acid: A compound with a similar functional group arrangement but a different backbone structure.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
(1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-6(9)4-1-2-5(3-4)7-10/h4,10H,1-3H2,(H,8,9)/b7-5-/t4-/m1/s1 |
Clé InChI |
AMAYWRJNZWREGD-JGTYQTGESA-N |
SMILES isomérique |
C1C/C(=N/O)/C[C@@H]1C(=O)O |
SMILES canonique |
C1CC(=NO)CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




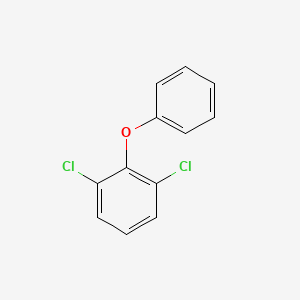
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
